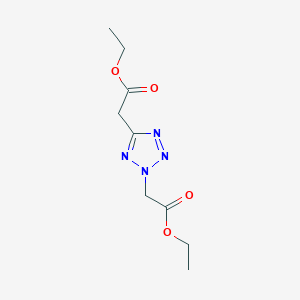

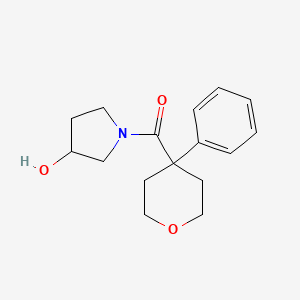

![molecular formula C13H13N3O3S2 B2540726 N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 477212-30-9](/img/structure/B2540726.png)

N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly. For instance, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a technique that could potentially be applied to the synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide as well .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, NMR, and mass spectral studies. These techniques are crucial for determining the structure and confirming the identity of synthesized compounds. The presence of intra-molecular hydrogen bonds and strong conjugate effects in similar molecules suggests that N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also exhibit stability due to similar interactions .

Chemical Reactions Analysis

The synthesis of related thiadiazole compounds often involves cyclization reactions and the formation of Schiff’s bases. For example, the cyclization of thioamide with 2-chloroacetoacetate has been used to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which suggests that similar cyclization methods could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using theoretical calculations and spectroscopic methods. For instance, the thermodynamic properties such as molar heat capacity, entropy, and enthalpy of a similar compound were found to increase with temperature, indicating that the compound might exhibit similar behavior under varying temperature conditions . Additionally, the electron absorption spectra of related compounds fall within the UV-visible area, which could imply that N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also have notable UV-visible absorption characteristics .

科学研究应用

合成和表征

与本化合物相似的衍生物的合成通常涉及旨在改善某些物理或化学性质的复杂反应。例如,带有酸性杂环的苯并咪唑衍生物的合成显示出显着的血管紧张素 II 受体拮抗活性,表明此类化合物在心血管研究中的潜力 (Kohara 等人,1996)。类似地,通过相应硫代酰胺盐的水反应合成苯并唑类化合物展示了这些方法在生产具有潜在药物应用的化合物方面的多功能性 (Boeini & Hajibabaei Najafabadi,2009)。

抗癌特性

与 N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 结构相似的化合物已显示出有希望的抗癌特性。例如,已合成并评估了含有噻二唑骨架和苯甲酰胺基团的新型席夫碱的体外抗癌活性,对各种人类癌细胞系显示出有希望的结果 (Tiwari 等人,2017)。

抗菌和抗真菌应用

已经探索了类似化合物的抗菌和抗真菌特性,显示出对一系列病原体的有效性。这包括合成和评估化合物的抗菌和抗真菌活性,表明它们在对抗传染病中的潜在用途 (Patel、Patel 和 Shah,2015)。

酶抑制

另一个重要的应用领域是酶抑制,其中研究此类化合物抑制各种酶的能力。例如,杂环磺酰胺的金属配合物已显示出很强的碳酸酐酶抑制特性,表明它们在与酶功能障碍相关的疾病中的效用 (Büyükkıdan 等人,2013)。

有机电子学

N-(5-(异丙硫基)-1,3,4-噻二唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 的结构成分在有机电子学领域也得到应用。类似杂环单元在半导体聚合物中的应用证明了这些化合物在开发有机晶体管、太阳能电池和其他电子设备的材料中的作用 (Chen 等人,2016)。

未来方向

作用机制

Target of Action

The primary target of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is the cGAS-STING pathway . This pathway is a part of the innate immune system and plays a crucial role in the body’s defense against viral infections .

Biochemical Pathways

The cGAS-STING pathway is the primary biochemical pathway affected by the action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide . The downstream effects of this interaction include the suppression of interferon gene activation, which in turn inhibits the body’s innate immune response against viral infections .

Result of Action

The result of the action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is the inhibition of the body’s innate immune response against viral infections . This is achieved by suppressing the activation of the interferon gene, which is crucial for restricting viral replication .

属性

IUPAC Name |

N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFULUJFARFQLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)